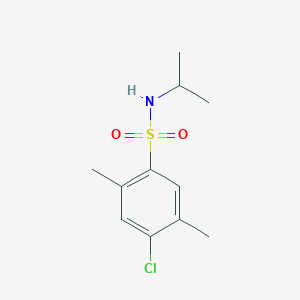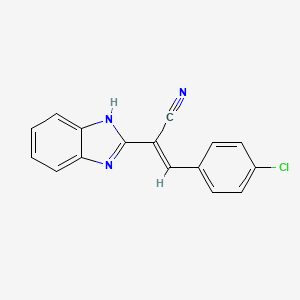
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties. In
作用機序
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and activation of caspases. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase and suppressing the expression of cyclin-dependent kinases.
In inflammation, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell infiltration.
In neurodegenerative disorders, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its neuroprotective effects by scavenging reactive oxygen species and inhibiting the activation of microglia and astrocytes, which are key players in neuroinflammation.
Biochemical and Physiological Effects
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In inflammation, it inhibits the production of pro-inflammatory cytokines and the activation of NF-κB. In neurodegenerative disorders, it protects against oxidative stress and neuroinflammation and enhances cognitive function and memory.
実験室実験の利点と制限
One of the advantages of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments.
One of the limitations of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for the research on 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential synergistic effects with other compounds or drugs in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
合成法
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized by the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The resulting chalcone undergoes cyclization in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
In neurodegenerative disorder research, 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to protect against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. It also enhances cognitive function and memory in animal models of these diseases.
特性
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-4-19-16(13(17)10-18-19)14(20)8-6-11-5-7-12(21-2)9-15(11)22-3/h5-10H,4H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGGXXRFXWVNR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)
![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)
![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)